molecular formula C13H16N2O3S2 B7074727 N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide

N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B7074727
M. Wt: 312.4 g/mol
InChI Key: WNWVFWDEFVLOIU-UHFFFAOYSA-N
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Description

N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with methoxy and methyl groups, a thiophene ring with dimethyl substitutions, and a sulfonamide functional group. The combination of these functional groups and heterocyclic rings contributes to its distinctive chemical behavior and potential utility in research and industry.

Properties

IUPAC Name

N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-8-5-6-11(18-4)13(14-8)15-20(16,17)12-7-9(2)19-10(12)3/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWVFWDEFVLOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling and subsequent sulfonamide formation. Key steps may include:

    Preparation of 3-methoxy-6-methylpyridine: This can be synthesized through the methylation of 3-hydroxy-6-methylpyridine using methyl iodide in the presence of a base.

    Synthesis of 2,5-dimethylthiophene: This intermediate can be prepared via the cyclization of 2,5-dimethyl-1,4-dithiane followed by oxidation.

    Coupling Reaction: The pyridine and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy and methyl groups on the pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    (3-methoxy-6-methylpyridin-2-yl)methanamine: Lacks the thiophene ring and sulfonamide group.

    2,5-dimethylthiophene derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical properties and potential applications. The presence of both pyridine and thiophene rings, along with the sulfonamide group, allows for diverse reactivity and interactions in chemical and biological systems.

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